Methylphosphonothiolate

描述

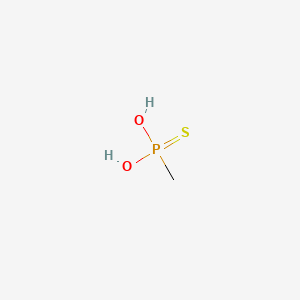

Methanephosphonothioic acid is an organothiophosphorus compound.

科学研究应用

Toxicological Studies

Methylphosphonothiolate is known for its potent neurotoxic effects, primarily through the irreversible inhibition of acetylcholinesterase. This action leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. Research has quantified the acute toxicity of VX, with studies indicating that significant adverse effects can occur at exposure levels as low as 0.09 mg-min/m³ .

Case Study: Human Toxicity Estimates

A review conducted by the National Center for Biotechnology Information (NCBI) highlighted various human toxicity estimates for VX, indicating that exposure can lead to severe ocular and respiratory effects . The study emphasized the need for further research to establish more accurate toxicity estimates to protect military personnel.

Detection Methods

The detection of this compound in various environments is critical for both military and civilian safety. Advanced analytical techniques have been developed to identify and quantify this compound in decontamination solutions and environmental samples.

Analytical Techniques

- Mass Spectrometry : Enhanced product ion scans using mass spectrometry have been employed to differentiate between structural isomers of VX and related compounds. This method allows for the identification of specific fragmentation pathways, which can be crucial in forensic investigations .

- Infrared Spectroscopy : Polarization modulation infrared reflection absorption spectroscopy (PMIRRAS) has been utilized to distinguish VX from other chemical agents on surfaces, providing a rapid detection method .

Decontamination Processes

Given the extreme toxicity of this compound, effective decontamination methods are essential. Several studies have explored various chemical agents and methods for neutralizing VX.

Case Study: Decontamination with Hydrogen Peroxide

A study investigated the efficacy of a mixture of hydrogen peroxide vapor and ammonia gas as a decontaminant for VX on solid surfaces. The results indicated that this method could eliminate VX effectively within two hours, producing non-toxic degradation products such as ethyl methylphosphonic acid .

Research on Biological Countermeasures

Research efforts are ongoing to develop biological countermeasures against this compound toxicity. This includes the synthesis of model compounds that mimic the structure of nerve agents.

Model Compounds

Methylphosphonothioates have been synthesized in enantiomeric forms to study their interactions with cholinesterase enzymes. These model compounds help elucidate the stereoselectivity involved in enzyme inhibition, which is crucial for developing effective antidotes .

Chemical Warfare Implications

The implications of this compound extend beyond laboratory research into real-world applications in chemical warfare. Its use as a nerve agent necessitates stringent monitoring and rapid response strategies.

Case Studies in Chemical Warfare

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing methylphosphonothiolate derivatives in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or transesterification reactions under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (³¹P, ¹H, ¹³C) to confirm phosphorus-sulfur bond formation and purity . Mass spectrometry (MS) and infrared (IR) spectroscopy are used to validate molecular weight and functional groups. For novel compounds, elemental analysis and X-ray crystallography are recommended to establish structural identity .

Q. How can researchers ensure reproducibility in experimental protocols for this compound hydrolysis studies?

- Methodological Answer : Reproducibility requires strict control of solvent polarity, temperature, and pH. Detailed reporting of reaction conditions (e.g., solvent dielectric constant, ionic strength) and validation via triplicate trials are critical. Use standardized buffers and reference compounds (e.g., VX hydrolysis products) to calibrate analytical instruments . Experimental protocols should align with IUPAC guidelines for organophosphorus chemistry .

Q. What analytical techniques are most reliable for detecting this compound degradation products in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with large-volume injection and phosphorus-specific detectors (e.g., PFPD) is preferred for trace analysis . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is effective for polar degradation products. Method validation should include spike-recovery experiments and matrix-matched calibration to address interference .

Advanced Research Questions

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use nonlinear regression with bootstrapping to estimate confidence intervals. For heterogeneous datasets, apply mixed-effects models to account for inter-lab variability .

Q. How can quantum mechanical calculations be validated against experimental kinetics in this compound research?

属性

IUPAC Name |

dihydroxy-methyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O2PS/c1-4(2,3)5/h1H3,(H2,2,3,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJXBKBJAKPJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5O2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208652 | |

| Record name | Methylphosphonothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5994-73-0 | |

| Record name | Methylphosphonothioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5994-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphosphonothiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylphosphonothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。